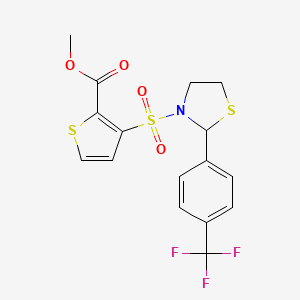

3-((2-(4-(trifluorometil)fenil)tiazolidin-3-il)sulfonil)tiofeno-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H14F3NO4S3 and its molecular weight is 437.47. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Papel en la Síntesis de Derivados de Tiofeno

Los análogos basados en tiofeno, incluido el 3-((2-(4-(trifluorometil)fenil)tiazolidin-3-il)sulfonil)tiofeno-2-carboxilato de metilo, han sido el foco de muchos científicos como una posible clase de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .

Química Industrial y Ciencia de Materiales

Los derivados de tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto sugiere que el this compound podría usarse potencialmente en estos campos.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto implica que el this compound podría usarse en el desarrollo de nuevos semiconductores orgánicos.

Transistores de Efecto de Campo Orgánicos (OFET)

Los derivados de tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) . Esto sugiere que el this compound podría usarse potencialmente en la producción de OFET.

Diodos Orgánicos Emisores de Luz (OLED)

Los derivados de tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere que el this compound podría usarse potencialmente en la producción de OLED.

Propiedades Farmacológicas

Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas, como propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroescleróticas . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de nuevos medicamentos con estas propiedades.

Trifluorometilación

El grupo trifluorometilo juega un papel cada vez más importante en los productos farmacéuticos, agroquímicos y materiales . Esto sugiere que el this compound, que contiene un grupo trifluorometilo, podría usarse en estos campos.

Oxidación Electroquímica

La deposición de derivados de tiofeno con un grupo –PhCF3 mediante oxidación electroquímica in situ en la superficie del electrodo es una alternativa prometedora para los polímeros impresos molecularmente . Esto sugiere que el this compound podría usarse potencialmente en esta aplicación.

Mecanismo De Acción

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Mode of Action

It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine motifs are known to affect a variety of biological pathways due to their diverse biological properties .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine motifs are known to exhibit diverse biological responses, making them a highly prized moiety .

Action Environment

It is known that the properties of thiazolidine derivatives can be tailored for application under specific conditions .

Análisis Bioquímico

Biochemical Properties

Thiazolidine motifs, which are present in this compound, are known to interact with various enzymes, proteins, and other biomolecules . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Cellular Effects

Compounds with similar thiazolidine motifs have been shown to have diverse therapeutic and pharmaceutical activity . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

Methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate, with the CAS number 2034484-22-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₄F₃N₃O₄S₂

Molecular Weight: 437.5 g/mol

Key Functional Groups:

- Thiazolidine ring

- Sulfonyl group

- Thiophene carboxylate

The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidine derivatives, including those similar to methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate. The thiazole moiety has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that compounds with similar structures may also possess significant antitumor properties.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating thiazole derivatives demonstrated that compounds with similar structural features had IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances activity.

The proposed mechanisms of action for compounds like methyl 3-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate include:

- Inhibition of Cell Proliferation: Compounds exhibit growth-inhibitory effects by inducing apoptosis in cancer cells.

- Modulation of Signaling Pathways: These compounds may interfere with key signaling pathways involved in cell survival and proliferation, such as the Bcl-2 pathway .

- Interaction with Proteins: Molecular dynamics simulations indicate that these compounds interact primarily through hydrophobic contacts with target proteins, contributing to their biological efficacy.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | IC50 values < 2 µg/mL in cancer lines | |

| Antimicrobial | Potential activity against bacteria | |

| Apoptosis Induction | Induces apoptosis in cancer cells |

Structure-Activity Relationship Insights

The SAR analyses indicate that modifications to the phenyl and thiazolidine rings can significantly impact biological activity. Key findings include:

Propiedades

IUPAC Name |

methyl 3-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4S3/c1-24-15(21)13-12(6-8-25-13)27(22,23)20-7-9-26-14(20)10-2-4-11(5-3-10)16(17,18)19/h2-6,8,14H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQQJFWPIMJNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.